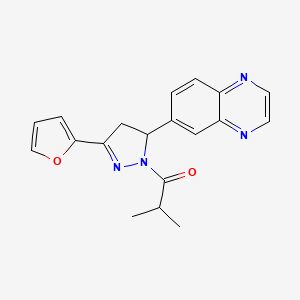
1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one (CAS Number: 941905-52-8) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C18H16N4O2, with a molecular weight of 320.3 g/mol. The structure features a furan ring and a quinoxaline moiety, which are known to enhance biological activity in similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O2 |
| Molecular Weight | 320.3 g/mol |
| CAS Number | 941905-52-8 |
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential in multiple therapeutic areas.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values suggest potent antiproliferative effects.
- NCI-H460 (lung cancer) : Demonstrated significant cytotoxic activity.
In a study by Rajesekaran et al., compounds similar to this pyrazole were reported to have IC50 values as low as 0.08 µM against MCF-7 cells, indicating strong anticancer potential .
Anti-inflammatory Activity
The compound's anti-inflammatory effects are noteworthy. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. A novel series of pyrazole derivatives demonstrated significant anti-inflammatory activity with IC50 values in the nanomolar range .
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound is limited, related pyrazole derivatives have shown broad-spectrum antibacterial and antifungal activities. For instance, compounds with similar structures have exhibited effective inhibition against pathogenic bacteria and fungi .
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes such as cyclooxygenases and monoamine oxidases, leading to reduced inflammation and altered metabolic pathways.
- Induction of Apoptosis : Through modulation of signaling pathways involved in cell survival and apoptosis, the compound can promote cancer cell death.
- Antioxidant Properties : Pyrazoles are known for their antioxidant capabilities, which can protect cells from oxidative stress and contribute to their anticancer efficacy .
Case Studies
Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:
- Study on MCF-7 Cells : A derivative showed an IC50 value of 0.08 µM, indicating high potency against breast cancer cells .
- Inflammation Model : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced inflammation markers in animal models, supporting their potential use in inflammatory diseases .
Propriétés
IUPAC Name |
1-[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-12(2)19(24)23-17(11-16(22-23)18-4-3-9-25-18)13-5-6-14-15(10-13)21-8-7-20-14/h3-10,12,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSBMOYGOACHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














